molecular formula C9H11FN2S B1474591 4-(2-Fluoropyridin-4-yl)thiomorpholine CAS No. 1565706-80-0

4-(2-Fluoropyridin-4-yl)thiomorpholine

Cat. No.: B1474591
CAS No.: 1565706-80-0
M. Wt: 198.26 g/mol
InChI Key: PKRBCBVKRYNEID-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring substituted with a 2-fluoropyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoropyridin-4-yl)thiomorpholine typically involves the reaction of 2-fluoropyridine with thiomorpholine under specific conditions. One common method is the nucleophilic substitution reaction where the fluorine atom on the pyridine ring is replaced by the thiomorpholine group. This reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropyridin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-(2-Fluoropyridin-4-yl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoropyridin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A precursor in the synthesis of 4-(2-Fluoropyridin-4-yl)thiomorpholine.

    Thiomorpholine: The parent compound without the pyridine substitution.

    4-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.

Uniqueness

This compound is unique due to the combination of the thiomorpholine ring and the fluoropyridine moiety, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-(2-fluoropyridin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRBCBVKRYNEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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